AC-Ser(tbu)-OH
CAS No.: 77285-09-7
VCID: VC21538820
Molecular Formula: C9H17NO4
Molecular Weight: 203,24 g/mole
* For research use only. Not for human or veterinary use.

Description |
AC-Ser(tbu)-OH, also known as N-acetyl-O-tert-butyl-L-serine, is a derivative of the amino acid serine. It is characterized by the presence of an acetyl group attached to the nitrogen atom and a tert-butyl group protecting the hydroxyl group of serine. This compound plays a crucial role in peptide synthesis, serving as a building block for various bioactive compounds. Synthesis and ApplicationsThe synthesis of AC-Ser(tbu)-OH typically involves protecting the functional groups of serine to facilitate its use in peptide synthesis. This compound is commercially available and is used extensively in scientific research, particularly in the synthesis of peptides and proteins. Synthesis MethodsThe synthesis of AC-Ser(tbu)-OH involves several key steps, including the protection of serine's hydroxyl group with a tert-butyl group and the acetylation of the amino group. Reaction conditions are carefully controlled to optimize yield and purity, often involving solvents like dichloromethane under inert atmospheres. Applications in ResearchAC-Ser(tbu)-OH is used in various applications, including:
Comparison with Similar CompoundsAC-Ser(tbu)-OH is distinct from other serine derivatives due to its specific protecting groups. For example, Fmoc-Ser(tBu)-OH has a similar tert-butyl group but uses a fluorenylmethyloxycarbonyl (Fmoc) group instead of acetyl for nitrogen protection. This difference affects the reactivity and stability during peptide synthesis.
Research FindingsRecent studies have highlighted the importance of protected amino acids like AC-Ser(tbu)-OH in modern biochemical research and pharmaceutical development. These compounds provide essential tools for synthetic chemists and biochemists, enabling the synthesis of complex peptides with high precision. In peptide synthesis, the protective groups of AC-Ser(tbu)-OH prevent unwanted interactions, ensuring that only desired peptide bonds are formed. This is particularly crucial in solid-phase peptide synthesis, where control over reaction conditions leads to higher yields and purities in peptide production. |
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CAS No. | 77285-09-7 | |||||||||
Product Name | AC-Ser(tbu)-OH | |||||||||
Molecular Formula | C9H17NO4 | |||||||||
Molecular Weight | 203,24 g/mole | |||||||||
IUPAC Name | (2S)-2-acetamido-3-[(2-methylpropan-2-yl)oxy]propanoic acid | |||||||||
Standard InChI | InChI=1S/C9H17NO4/c1-6(11)10-7(8(12)13)5-14-9(2,3)4/h7H,5H2,1-4H3,(H,10,11)(H,12,13)/t7-/m0/s1 | |||||||||
Standard InChIKey | COMGVZVKADFEPL-ZETCQYMHSA-N | |||||||||
Isomeric SMILES | CC(=O)N[C@@H](COC(C)(C)C)C(=O)O | |||||||||
SMILES | CC(=O)NC(COC(C)(C)C)C(=O)O | |||||||||
Canonical SMILES | CC(=O)NC(COC(C)(C)C)C(=O)O | |||||||||
Synonyms | AC-SER(TBU)-OH;77285-09-7;L-Serine,N-acetyl-O-(1,1-dimethylethyl)-;AmbotzAAA1904;SCHEMBL9725956;CHEMBL1221836;CTK5E4147;MolPort-008-267-301;ZINC2560348;6112AH;KM1836;AKOS025289407;AK170147 | |||||||||
PubChem Compound | 7019612 | |||||||||
Last Modified | Aug 15 2023 |
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